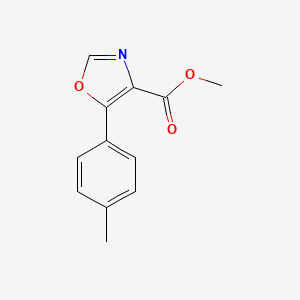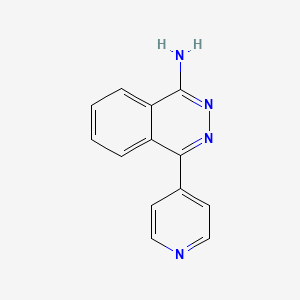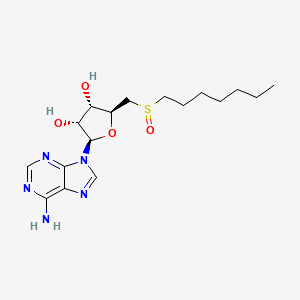
5'-Deoxy-5'-(heptane-1-sulfinyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base attached to a tetrahydrofuran ring, with additional functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.
Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic center on the tetrahydrofuran ring.
Introduction of the Heptylsulfinyl Group: This step involves the oxidation of a heptylthio group to a heptylsulfinyl group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol: can undergo various types of chemical reactions, including:
Oxidation: The heptylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The heptylsulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of various substituted purine derivatives.
科学研究应用
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The heptylsulfinyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-tetrahydrofuran-3,4-diol: Lacks the heptylsulfinyl group, which may reduce its bioavailability.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methyl)tetrahydrofuran-3,4-diol: Contains a simpler methyl group instead of the heptylsulfinyl group, potentially altering its chemical properties.
Uniqueness
The presence of the heptylsulfinyl group in (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol distinguishes it from similar compounds, potentially enhancing its bioavailability and interaction with biological targets.
属性
CAS 编号 |
63635-63-2 |
|---|---|
分子式 |
C17H27N5O4S |
分子量 |
397.5 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(heptylsulfinylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H27N5O4S/c1-2-3-4-5-6-7-27(25)8-11-13(23)14(24)17(26-11)22-10-21-12-15(18)19-9-20-16(12)22/h9-11,13-14,17,23-24H,2-8H2,1H3,(H2,18,19,20)/t11-,13-,14-,17-,27?/m1/s1 |
InChI 键 |
JHVUCCHLIUJBQM-VJIILTJSSA-N |
手性 SMILES |
CCCCCCCS(=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
规范 SMILES |
CCCCCCCS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
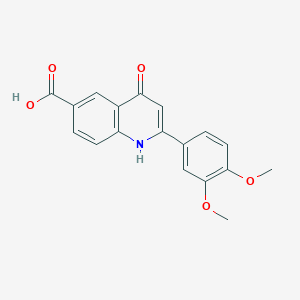
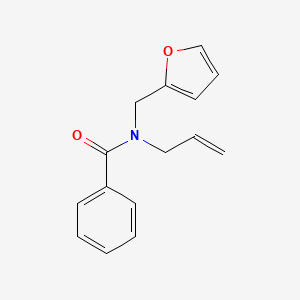
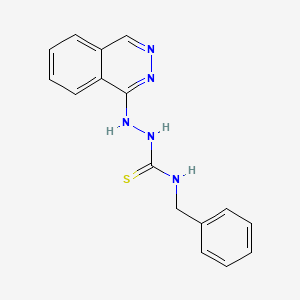
![N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide](/img/structure/B12903409.png)
![3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12903416.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-](/img/structure/B12903419.png)

